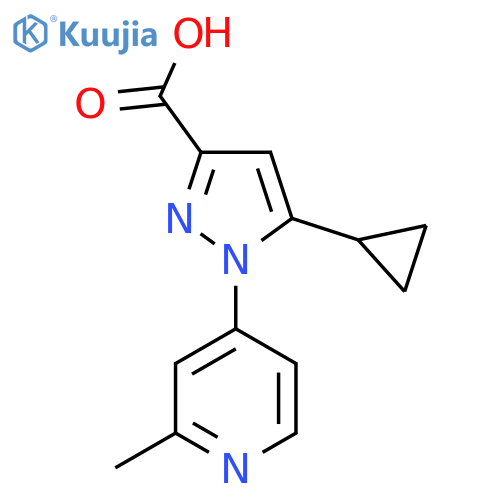

Cas no 2171893-07-3 (5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2171893-07-3

- 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid

- EN300-1629509

-

- インチ: 1S/C13H13N3O2/c1-8-6-10(4-5-14-8)16-12(9-2-3-9)7-11(15-16)13(17)18/h4-7,9H,2-3H2,1H3,(H,17,18)

- InChIKey: FEPHHUMCYKOLPG-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(C2CC2)N(C2C=CN=C(C)C=2)N=1)=O

計算された属性

- せいみつぶんしりょう: 243.100776666g/mol

- どういたいしつりょう: 243.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 68Ų

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1629509-10000mg |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 10000mg |

$3500.0 | 2023-09-22 | ||

| Enamine | EN300-1629509-500mg |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 500mg |

$781.0 | 2023-09-22 | ||

| Enamine | EN300-1629509-1000mg |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 1000mg |

$813.0 | 2023-09-22 | ||

| Enamine | EN300-1629509-250mg |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 250mg |

$748.0 | 2023-09-22 | ||

| Enamine | EN300-1629509-0.05g |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 0.05g |

$683.0 | 2023-07-10 | ||

| Enamine | EN300-1629509-0.1g |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 0.1g |

$715.0 | 2023-07-10 | ||

| Enamine | EN300-1629509-0.5g |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 0.5g |

$781.0 | 2023-07-10 | ||

| Enamine | EN300-1629509-2.5g |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 2.5g |

$1594.0 | 2023-07-10 | ||

| Enamine | EN300-1629509-5000mg |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 5000mg |

$2360.0 | 2023-09-22 | ||

| Enamine | EN300-1629509-10.0g |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid |

2171893-07-3 | 10.0g |

$3500.0 | 2023-07-10 |

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2171893-07-3)

5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2171893-07-3, belongs to the pyrazole and pyridine families, which are well-documented for their roles in drug discovery and development. The presence of a cyclopropyl substituent and a 2-methylpyridin-4-yl moiety in its molecular structure suggests a high degree of functional diversity, making it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid incorporates several key pharmacophoric elements that are known to interact with biological targets. The pyrazole ring, characterized by its five-membered nitrogen-containing heterocycle, is a common scaffold in many bioactive molecules. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it an ideal candidate for designing compounds with specific binding affinities. Additionally, the cyclopropyl group contributes to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The 2-methylpyridin-4-yl substituent further enhances the compound's structural complexity and potential for biological activity. Pyridine derivatives are widely recognized for their role in pharmaceuticals, often serving as key components in drugs targeting neurological disorders, infectious diseases, and cancer. The methyl group at the 2-position of the pyridine ring can modulate electronic properties and steric interactions, thereby affecting the compound's binding profile to biological targets. This combination of structural features makes 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid a versatile molecule for exploring new therapeutic avenues.

Recent advancements in computational chemistry and drug design have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid can interact with various enzymes and receptors, suggesting potential applications in treating inflammatory diseases, metabolic disorders, and other conditions. The compound's ability to modulate key signaling pathways has been highlighted in several preclinical studies, which have provided insights into its mechanism of action.

In addition to its pharmacological potential, 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid has been explored for its role in chemical synthesis. Its unique structure allows for modifications at multiple sites, enabling the development of libraries of derivatives with tailored properties. This flexibility has made it a valuable tool in high-throughput screening campaigns aimed at identifying novel bioactive compounds. The compound's stability under various reaction conditions also makes it suitable for large-scale synthesis, which is crucial for pharmaceutical applications.

The synthesis of 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key synthetic strategies include condensation reactions between cyclopropylamine derivatives and appropriately substituted pyridine precursors. These reactions often require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for research purposes.

One of the most compelling aspects of 5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid is its potential as a lead compound for drug development. Its structural features align well with known pharmacophores that are associated with therapeutic efficacy. Researchers have leveraged this compound as a starting point for designing analogs with enhanced potency and selectivity. By modifying specific functional groups or introducing new ones, scientists have generated derivatives that exhibit improved pharmacokinetic profiles and reduced side effects.

The growing interest in 5-cyclopropyl-1-(2-methylpyridin-4-y l)-1H-pyrazole -3-carbox ylic acid is also reflected in the increasing number of patents filed for related compounds. These patents underscore the commercial value of this molecule and its derivatives in the pharmaceutical industry. Companies are investing heavily in research aimed at optimizing synthetic routes and exploring new therapeutic applications. This trend is likely to continue as more data becomes available on the biological activity and safety profile of this compound.

Future studies on 5-cyclopropyl -1-(2 -methylpy ridin -4 - yl) - 1 H - pyra zole - 3 - carbox ylic acid will focus on expanding its therapeutic potential through structure-based drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate its binding interactions with biological targets at an atomic level. These insights will guide the development of next-generation drugs that are more effective and better tolerated by patients.

In conclusion, 5 - cyc lo prop yl - 1 -( 2 - me th yl py ridi ne - 4 - yl ) - 1 H - py ra z ole - 3 - car box ylic aci d ( CAS No . 2171893 -07 - 3 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities . Its role as a lead compoun d i n drug deve lopment , along wi th i ts versatility i n synthe tic chemis try , make s i t a promi s ing candidate f or furthe r stu dies . As resea rch conti nu es , we can ex pect t o see mo re i nformati on emerge regarding i ts therapeutic app licati ons an d mechanis ms o f acti on .

2171893-07-3 (5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 1779445-49-6(2,5-diazabicyclo2.2.1heptane-1-carboxylic acid)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)

- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)

- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

- 57136-15-9(Isoxazole, 5-nitro-3-phenyl-)

- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

- 883-84-1(4-Deoxypyridoxine 5'-phosphate)